molecular formula C16H24 B14287542 Benzene, (1-methylenenonyl)- CAS No. 115045-59-5

Benzene, (1-methylenenonyl)-

Cat. No.: B14287542
CAS No.: 115045-59-5
M. Wt: 216.36 g/mol
InChI Key: QWYVTJQFFVAOFP-UHFFFAOYSA-N
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Description

. It is a derivative of benzene, characterized by the presence of a nonyl group attached to the benzene ring. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (1-methylenenonyl)- typically involves the alkylation of benzene with a suitable nonyl halide under Friedel-Crafts alkylation conditions. This reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of Benzene, (1-methylenenonyl)- follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and nonyl halide into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Benzene, (1-methylenenonyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, (1-methylenenonyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (1-methylenenonyl)- primarily involves its interaction with cellular membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function .

Comparison with Similar Compounds

Uniqueness: Benzene, (1-methylenenonyl)- is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain increases its hydrophobicity and affects its solubility and reactivity in various chemical reactions .

Properties

CAS No.

115045-59-5

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

dec-1-en-2-ylbenzene

InChI

InChI=1S/C16H24/c1-3-4-5-6-7-9-12-15(2)16-13-10-8-11-14-16/h8,10-11,13-14H,2-7,9,12H2,1H3

InChI Key

QWYVTJQFFVAOFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C)C1=CC=CC=C1

Origin of Product

United States

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